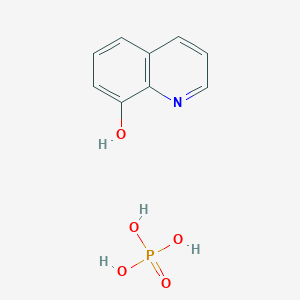

8-Quinolinol, phosphate (salt)

Beschreibung

Historical Context of 8-Quinolinol in Chemical Research

The journey of 8-Quinolinol, also known as oxine, in the realm of chemical research began in 1880 when it was first synthesized by Hugo Weidel and his student Albert Cobenzl. wikipedia.org They produced the compound by decarboxylating oxycinchoninic acid, which they derived from cinchonine. wikipedia.org Initially, they named the substance "oxyquinoline" and "α-quinophenol," identifying that the hydroxyl group was on the benzene (B151609) ring without pinpointing its exact location. wikipedia.org

In the following year, other chemists, including Zdenko Hans Skraup, devised alternative methods for its synthesis. wikipedia.org Skraup's work was significant as he correctly identified the structure of 8-hydroxyquinoline (B1678124). wikipedia.org Around the same time, Otto Fischer and his student Karl Bedall also synthesized the compound from a sulphonic acid but initially misidentified its structure. wikipedia.org The unique properties of 8-Quinolinol quickly found applications, and by 1888, it was being used to create azo dyes. wikipedia.org A pivotal discovery occurred in the 1920s when its ability to form insoluble chelates with metal ions was recognized, a property that would define much of its future utility in analytical chemistry and beyond. wikipedia.org

Significance of 8-Quinolinol Scaffold in Advanced Materials and Biochemical Science

The 8-Quinolinol scaffold is a versatile and popular organic compound in scientific research, comprising a phenol (B47542) ring fused to a pyridine (B92270) ring. scispace.comrroij.com Its significance stems largely from the ability of its conjugate base to act as a potent chelating agent, forming stable complexes with a wide array of metal ions. wikipedia.orgscispace.comchemicalbook.com This characteristic has made it an invaluable tool in various scientific disciplines.

In the field of advanced materials , 8-Quinolinol and its derivatives are crucial components in the development of organic light-emitting diodes (OLEDs). wikipedia.orgscispace.com The aluminum complex, Tris(8-hydroxyquinolinato)aluminium (Alq3), is a well-known example and a common component in OLEDs. wikipedia.org The luminescence properties of these complexes can be tuned by adding different substituents to the quinoline (B57606) ring. wikipedia.org The chelation of metal ions by 8-hydroxyquinoline enhances the fluorescence emission, a phenomenon attributed to increased molecular rigidity. scispace.comrroij.com This property is also harnessed in creating fluorescent chemosensors for the detection of biologically and environmentally important metal ions like Al³⁺ and Zn²⁺. scispace.comrroij.com

In biochemical science , the 8-Quinolinol framework is recognized for its broad spectrum of biological activities. nih.gov The ability to chelate metal ions is fundamental to many of these properties, as metal ions are crucial for the survival of many pathogenic microorganisms. chemicalbook.com By binding to these essential metal ions, 8-Quinolinol derivatives can disrupt normal microbial functions. chemicalbook.com Consequently, these compounds have been investigated for their potent antimicrobial, antifungal, antiseptic, and disinfectant properties. wikipedia.orgscispace.com Furthermore, research has explored their potential as anticancer, neuroprotective, and anti-HIV agents. scispace.comrroij.comchemicalbook.com The interaction of these derivatives with biological systems, such as enzymes and proteins, continues to be an active area of research for developing new biochemical tools and therapeutic agents. ontosight.ai

| Property/Application | Description | Key Metal Ions Involved |

| Advanced Materials | ||

| Organic Light-Emitting Diodes (OLEDs) | Used as electron carriers and emitters. Alq3 is a common component. wikipedia.org | Aluminum (Al³⁺) |

| Fluorescent Chemosensors | Detects metal ions through enhanced fluorescence upon chelation. scispace.comrroij.com | Aluminum (Al³⁺), Zinc (Zn²⁺) |

| Biochemical Science | ||

| Antimicrobial/Antifungal Activity | Disrupts microbial function by chelating essential metal ions. wikipedia.orgchemicalbook.com | Zinc (Zn²⁺), Copper (Cu²⁺) |

| Anticancer Activity | Induces apoptosis in cancer cells, often related to metal chelation. chemicalbook.comnih.gov | Copper (Cu²⁺), Zinc (Zn²⁺), Iron (Fe²⁺/Fe³⁺) |

| Neuroprotective Agents | Targets metal ion imbalances associated with neurodegenerative diseases. nih.gov | Copper (Cu²⁺), Zinc (Zn²⁺), Iron (Fe³⁺) |

Overview of Phosphorylated 8-Quinolinol Derivatives in Contemporary Research

Phosphorylated derivatives of 8-Quinolinol represent a significant area of contemporary research, merging the well-established metal-chelating properties of the quinoline scaffold with the biochemical importance of phosphate (B84403) groups. The primary compound in this category is 8-Quinolinol, phosphate (salt) , often studied in its ester or zwitterionic forms.

One such derivative, 8-Quinolinol, dihydrogen phosphate (ester), is synthesized through the esterification of 8-quinolinol with dihydrogen phosphate. ontosight.ai This compound is noted for its applications in analytical chemistry, biochemistry, and pharmacology. ontosight.ai Like its parent molecule, it retains chelating properties, allowing it to form stable complexes with metal ions, which is useful for their detection and quantification. ontosight.ai It also exhibits antimicrobial activity, making it a candidate for the development of new antimicrobial agents. ontosight.ai

A key area of research for phosphorylated 8-Quinolinol, specifically 8-quinolyl phosphate (8QP), is in the study of phosphoryl transfer and dephosphorylation reactions, which are fundamental processes in biological systems. acs.org The hydrolysis of 8QP serves as a model for understanding the role of metal ions in these reactions. acs.org Studies have shown that lanthanide ions (Ln³⁺) can catalyze the hydrolysis of 8QP with remarkable rate enhancements, exceeding 10⁷-fold. acs.org This catalytic effect is driven by the stabilization of the leaving group and the metaphosphate intermediate. acs.org Kinetic and theoretical studies of this process provide valuable insights into the mechanisms of metalloenzymes that handle phosphate esters. acs.org

| Derivative | Synthesis Method | Research Focus/Application |

| 8-Quinolinol, dihydrogen phosphate (ester) | Esterification of 8-quinolinol with dihydrogen phosphate. ontosight.ai | Analytical chemistry (metal detection), biochemistry, potential antimicrobial agent. ontosight.ai |

| 8-Quinolyl phosphate (8QP) | Synthesized from 8-hydroxyquinoline. acs.org | Model substrate for studying metal ion-catalyzed phosphoryl transfer and dephosphorylation reactions. acs.org |

Eigenschaften

CAS-Nummer |

21288-28-8 |

|---|---|

Molekularformel |

C9H10NO5P |

Molekulargewicht |

243.15 g/mol |

IUPAC-Name |

phosphoric acid;quinolin-8-ol |

InChI |

InChI=1S/C9H7NO.H3O4P/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H3,1,2,3,4) |

InChI-Schlüssel |

QTLGWYAJVCWZFL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.OP(=O)(O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications

General Synthetic Routes to 8-Quinolinol Derivatives

The synthesis of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives can be achieved through several established methods, such as the Skraup and Friedländer syntheses. rroij.com In the Skraup reaction, a substituted aromatic amine reacts with an α,β-unsaturated aldehyde. The Friedländer synthesis involves the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone. rroij.com Additionally, 8-HQ and its derivatives can be prepared by the diazotization of 8-aminoquinoline (B160924) or from 8-sulphonic acid via alkali fusion. rroij.com

A significant method for introducing substituents onto the 8-HQ skeleton is the Suzuki cross-coupling reaction. This reaction allows for the introduction of new groups at the 5-position or at both the 5- and 7-positions. rroij.comscispace.com The synthesis of 5-aryl-8-HQ, for instance, starts from 5-bromo-8-HQ and requires protection of the 8-hydroxyl group before the coupling reaction. rroij.comscispace.com

The table below summarizes various synthetic approaches for 8-quinolinol derivatives.

Table 1: Synthetic Routes to 8-Quinolinol Derivatives

| Method | Description | Starting Materials | Position of Substitution | Reference |

|---|---|---|---|---|

| Skraup Synthesis | Reaction of an aromatic amine with an α,β-unsaturated aldehyde. | Substituted aromatic amines, α,β-unsaturated aldehydes | Varies | rroij.com |

| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde or o-aminoacetophenone with an aldehyde or ketone. | o-aminobenzaldehydes, o-aminoacetophenones, aldehydes, ketones | Varies | rroij.com |

| Diazotization | Conversion of 8-aminoquinoline to a diazonium salt, followed by hydrolysis. | 8-aminoquinoline | 8-position (hydroxyl group) | rroij.com |

| Alkali Fusion | Fusion of 8-sulphonic acid with an alkali. | 8-sulphonic acid | 8-position (hydroxyl group) | rroij.com |

| Suzuki Cross-Coupling | Palladium-catalyzed cross-coupling of a halo-8-HQ with a boronic acid. | Halo-8-HQ (e.g., 5-bromo-8-HQ), boronic acids | 5- and/or 7-positions | rroij.comscispace.com |

Synthesis of Phosphorylated 8-Quinolinol Compounds

The introduction of a phosphate (B84403) group to the 8-quinolinol scaffold imparts unique properties to the molecule. The synthesis of these phosphorylated derivatives can be approached in several ways.

The synthesis of 8-quinolyl phosphate monoester can be achieved by reacting 8-hydroxyquinoline with phosphorus pentachloride (PCl5) in a suitable solvent like chloroform (B151607). acs.org This is followed by hydrolysis to yield the desired phosphate monoester. acs.org The reaction conditions, such as temperature and stoichiometry, are critical for controlling the formation of the monoester versus diester or other phosphorylated products. Another approach involves the use of phosphoryl chloride (POCl3). The synthesis of 8-quinolinyldimethyl phosphate has also been reported. uct.ac.za

Further modification of the phosphate group can lead to compounds like 8-quinolinyloxymethylphosphonates. The synthesis of diethyl-8-quinolinyloxymethylphosphonate and 8-quinolinyloxymethylphosphonic acid hemihydroiodide has been reported. nih.govacs.orgresearchgate.netresearchgate.net These syntheses often involve multi-step procedures and are characterized by various spectroscopic and analytical techniques to confirm their structure. nih.govacs.orgresearchgate.netresearchgate.net The complex-forming properties of monoethyl 8-quinolylmethylphosphonate with metal ions have also been investigated. researchgate.net

Derivatization Strategies for Enhancing Specific Properties

Modification of the 8-quinolinol ring system through various chemical reactions allows for the fine-tuning of its properties for specific applications.

Halogenation of 8-quinolinol is a key strategy for modifying its electronic and biological properties. The position of halogenation (C5 or C7) can be controlled by the reaction conditions. fordham.edu For instance, electrophilic halogenation under acidic conditions tends to favor substitution at the 5-position, while basic conditions direct the incoming halogen to the 7-position. fordham.eduacs.org Metal-free, regioselective C5-H halogenation of 8-substituted quinolines has been achieved using trihaloisocyanuric acid as the halogen source. rsc.orgrsc.org Iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines in water has also been developed. mdpi.com

Nitro-substitution is another important modification. For example, 5-nitro-8-hydroxyquinoline is a known compound with biological activity. nih.gov The introduction of a nitro group, often at the 5 or 7-position, can significantly alter the molecule's properties. ontosight.aiontosight.ai The synthesis of 5-nitro-8-quinolyl picolinate, for instance, involves the reaction of 5-nitro-8-quinolinol with picolinoyl chloride. koreascience.kr

The table below outlines key findings in the halogenation and nitro-substitution of 8-quinolinol.

Table 2: Halogenation and Nitro-Substitution of 8-Quinolinol

| Reaction | Reagents/Conditions | Position of Substitution | Key Findings | Reference(s) |

|---|---|---|---|---|

| Halogenation | N-halosuccinimides, elemental halogens; acidic or basic media | 5- or 7-position | Position of substitution is dependent on reaction conditions. | fordham.eduacs.org |

| C5-Halogenation | Trihaloisocyanuric acid; metal-free | 5-position | Provides a highly economical and regioselective route to halogenated quinolines. | rsc.orgrsc.org |

| C5-Halogenation | Iron(III) catalyst, N-halosuccinimide, water | 5-position | An environmentally friendly method for halogenation of 8-amidoquinolines. | mdpi.com |

| Nitro-substitution | Nitrating agents | 5- or 7-position | Introduction of a nitro group can enhance biological activity. | nih.govontosight.ai |

The Mannich reaction is a versatile tool for introducing aminomethyl groups onto the 8-quinolinol scaffold, typically at the 7-position. nih.govacs.orgindexcopernicus.comresearchgate.netmdpi.com This reaction involves the condensation of 8-hydroxyquinoline with an aldehyde (often formaldehyde) and a primary or secondary amine. indexcopernicus.comresearchgate.netmdpi.com These Mannich bases often exhibit enhanced biological activities. nih.govindexcopernicus.com

Hybrid molecules incorporating the 8-hydroxyquinoline core with other pharmacologically active moieties have also been synthesized. For example, hybrid 8-hydroxyquinoline-indole derivatives have been developed. mdpi.com These syntheses often involve multi-step reaction sequences to link the different molecular fragments.

Quaternary Ammonium (B1175870) Salt Formation

The formation of quaternary ammonium salts from 8-hydroxyquinoline (8-HQ) derivatives is a significant chemical modification. This process involves the quaternization of the nitrogen atom within the quinoline (B57606) ring or, more commonly, the nitrogen of a substituent group attached to the 8-hydroxyquinoline scaffold. These derivatives are noted for their applications as surfactants and antibacterial agents. nih.govresearchgate.net

A general method for synthesizing these salts involves reacting an appropriate 8-hydroxyquinoline derivative with an alkyl halide. researchgate.net For instance, quaternary cationic surfactants have been synthesized through the reaction of 8-hydroxyquinoline with long-chain alkyl bromides, such as dodecyl, tetradecyl, and hexadecyl bromide. researchgate.net

Another synthetic route involves a multi-step process. One patented method describes first placing 8-hydroxyquinoline in dehydrated alcohol with concentrated hydrochloric acid. google.com Formalin is then added, and the mixture is heated while hydrogen chloride gas is passed through it, leading to the formation of chloromethylated 8-hydroxyquinoline. google.com This intermediate can then be reacted with a tertiary amine to yield the final 8-hydroxyquinoline quaternary ammonium salt. google.com The introduction of a phosphate group to such quaternary ammonium salt structures has also been explored to create antibacterial agents that can strongly bind to surfaces like hydroxyapatite. nih.gov

Glycoconjugation Approaches

Glycoconjugation, the process of attaching carbohydrate moieties to the 8-hydroxyquinoline (8-HQ) scaffold, is a strategy employed to modify the parent molecule's properties. nih.govresearchgate.net The goal of this modification is often to enhance bioavailability and solubility. mdpi.com

Several synthetic methodologies have been developed for creating these glycoconjugates. A common approach involves forming an O-glycosidic bond directly with the hydroxyl group of 8-HQ. nih.govresearchgate.net Another prominent and effective method is the use of "click chemistry," specifically the copper(I)-catalyzed 1,3-dipolar azido-alkyne cycloaddition (CuAAC). nih.govresearchgate.netmdpi.com This reaction creates a stable 1,2,3-triazole ring that serves as a linker, connecting the sugar unit to the quinoline structure. nih.govmdpi.com

The synthesis using the CuAAC reaction typically involves preparing an azide-functionalized 8-hydroxyquinoline derivative and an alkyne-functionalized sugar, or vice versa. For example, 7-azido-8-(prop-2-yn-1-yloxy)quinoline can be reacted with a peracetylated sugar azide (B81097) in the presence of a copper(I) catalyst to yield the desired glycoconjugate. This strategy has been used to develop libraries of compounds with potentially improved pharmacokinetic parameters compared to the original 8-HQ. researchgate.net The type of sugar used, the presence or absence of protecting groups on the sugar, and the nature of the linker can all influence the final properties of the glycoconjugate. nih.govresearchgate.net

Characterization Techniques for Synthesized Derivatives (e.g., NMR, Elemental Analysis, Mass Spectrometry)

The structural confirmation of synthesized 8-quinolinol phosphate derivatives and their intermediates relies on a combination of modern spectroscopic and analytical techniques. These methods are essential for verifying the covalent structure, purity, and composition of the newly formed compounds. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of these derivatives.

¹H NMR (Proton NMR) is used to determine the number and environment of hydrogen atoms in the molecule, providing critical information about the arrangement of substituents on the quinoline and phosphate groups. rsc.orgchemrj.orgeurasianjournals.com

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. rsc.orgeurasianjournals.com

³¹P NMR (Phosphorus-31 NMR) is specifically employed for phosphate-containing derivatives to confirm the chemical environment of the phosphorus atom. chemrj.org

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns, further confirming their structure. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. rsc.orgamegroups.cnresearchgate.net Reaction progress can also be monitored using mass spectrometry. nih.gov

Elemental Analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a purified sample. chemrj.orgoup.com These experimental percentages are compared with the calculated theoretical values for the proposed structure to verify its elemental composition and purity. chemrj.orgeurasianjournals.comoup.com

Together, these techniques provide a comprehensive characterization of the synthesized 8-quinolinol derivatives, ensuring the correct structure has been obtained. nih.goveurasianjournals.com

Coordination Chemistry and Metal Chelation Properties

Fundamental Principles of Metal Chelation by 8-Quinolinol Core

The 8-Quinolinol (also known as 8-hydroxyquinoline (B1678124) or oxine) molecule is a monoprotic, bidentate chelating agent. mdpi.comscirp.orgscispace.comrroij.com Its ability to form stable complexes with a wide variety of metal ions stems from the presence of two donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. mdpi.comscirp.orgscispace.comresearchgate.net Upon deprotonation of the hydroxyl group, these two atoms can coordinate to a single metal ion, forming a stable five-membered chelate ring. nih.gov This chelating capability is the foundation of its extensive use in coordination chemistry and is responsible for many of its biological activities. nih.gov

The formation of these metal complexes often results in insoluble precipitates and a significant change in the fluorescence properties of the 8-Quinolinol molecule. mdpi.comscispace.comrac.ac.in While 8-hydroxyquinoline itself is weakly fluorescent, its metal chelates often exhibit intense fluorescence due to increased molecular rigidity upon complexation. scispace.com The stoichiometry of these complexes is typically 1:2 (metal:ligand), leading to four-coordinate or six-coordinate geometries depending on the metal ion. scirp.orgscispace.comresearchgate.net For instance, square planar and octahedral geometries are commonly observed. scirp.org

Chelation Dynamics of Phosphorylated 8-Quinolinol Derivatives

The introduction of a phosphate (B84403) group to the 8-quinolinol structure, as seen in derivatives like 5-phosphonomethyl-8-hydroxyquinoline, significantly influences its chelation dynamics. This modification adds another potential coordination site, transforming the ligand's interaction with metal centers.

In phosphorylated derivatives such as 5-phosphonomethyl-8-hydroxyquinoline (5pm8hqH3), the phosphonate (B1237965) group provides additional oxygen donor atoms for metal coordination. This allows for more complex and varied binding modes compared to the simple 8-quinolinol core. The ligand can act as a bridge between metal centers, leading to the formation of coordination polymers with layered or three-dimensional open framework structures. nih.gov

Specific thermodynamic data, such as formation constants (log β) for metal complexes of 8-Quinolinol, phosphate (salt) and its derivatives like 5-phosphonomethyl-8-hydroxyquinoline, are not extensively available in the current literature. However, the stability of metal complexes with the parent 8-hydroxyquinoline ligand has been well-documented and provides a foundational understanding.

The formation constants are a measure of the strength of the interaction between the metal ion and the ligand. Potentiometric titrations have been used to determine these constants for a variety of divalent and trivalent metal ions with 8-hydroxyquinoline. semanticscholar.orgaascit.org The data generally show the formation of highly stable complexes.

For illustrative purposes, the formation constants for several transition metal complexes with the parent 8-hydroxyquinoline are presented below. It is important to note that the presence of a phosphonate group would alter these values due to changes in the ligand's basicity and potential for tridentate coordination.

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | log β₃ (ML₃) |

|---|---|---|---|

| Cu(II) | 12.19 | 23.15 | - |

| Fe(III) | 12.3 | 23.5 | 32.3 |

| Zn(II) | 8.64 | 16.58 | - |

| Ni(II) | 9.82 | 18.52 | - |

Data presented for the parent 8-hydroxyquinoline ligand. Source: semanticscholar.orgaascit.org

Adduct formation is a phenomenon where the coordination sphere of a metal chelate expands by incorporating additional ligand molecules. While specific studies on adduct formation involving phosphorylated 8-quinolinol derivatives are scarce, research on related systems provides valuable insights. For instance, nickel(II) chelates of 4-methyl- and 5-chloro-8-quinolinol have been shown to form self-adducts where two additional molecules of the 8-quinolinol derivative coordinate to the NiQ₂ complex, resulting in a hexacoordinate octahedral structure. ias.ac.in The formation constants (log K) for these self-adducts have been determined spectrophotometrically. ias.ac.in

Furthermore, these nickel chelates can also form adducts with other bases, such as pyridine. ias.ac.in This indicates that the central metal ion in an 8-quinolinol complex can still be coordinatively unsaturated and capable of binding additional molecules, which can influence the complex's solubility and reactivity.

Specific Metal Ion Complexation Studies

Copper (II): Copper(II) readily forms complexes with 8-hydroxyquinoline and its derivatives. scirp.org With 5-phosphonomethyl-8-(carboxymethoxy)quinoline, Cu(II) forms a complex, Cu(5pm8cmoqH)·2H₂O, which exhibits a three-dimensional open framework structure. nih.gov Magnetic studies of this complex reveal dominant antiferromagnetic interactions. nih.gov The parent 8-hydroxyquinoline typically forms a 1:2 complex with Cu(II), often with a square planar geometry. scirp.org

Iron (III): Iron(III) forms highly stable complexes with the 8-quinolinol core. aascit.orgresearchgate.net While a specific Fe(III) complex with 5-phosphonomethyl-8-hydroxyquinoline was not detailed in the reviewed literature, a related Fe(II) complex, Fe(5pm8cmoqH), was synthesized and shown to have a layered structure with antiferromagnetic interactions. nih.gov Studies on other 8-hydroxyquinoline derivatives, such as 5,7-dichloro-2-methyl-8-quinolinol, show the formation of a five-coordinate Fe(III) complex, [Fe(ClMQ)₂Cl], which adopts a trigonal bipyramidal or square-based pyramidal geometry. nih.gov Theoretical and experimental work on ester-derivatives of 8-hydroxyquinoline indicates that the high-spin state is the most stable for Fe(III) complexes. aascit.org

Zinc (II): Zinc(II) forms a complex with 5-phosphonomethyl-8-hydroxyquinoline, Zn(5pm8hqH)(H₂O)·H₂O, which has a layered structure. nih.gov This complex is fluorescent and exhibits both ligand-centered and ligand-to-metal charge transfer emissions. nih.gov The parent 8-hydroxyquinoline typically forms a 1:2 complex with Zn(II). scirp.org

Mercury (II): Detailed studies on the complexation of Mercury(II) with 8-Quinolinol, phosphate (salt) or its phosphorylated derivatives are not extensively covered in the available literature. However, the general coordination chemistry of Hg(II) suggests it can form stable complexes with ligands containing nitrogen and oxygen donor atoms.

Lanthanide Ion Catalysis and Complexation (e.g., La³⁺, Sm³⁺, Eu³⁺, Tb³⁺, Er³⁺)

The interaction between 8-Quinolinol, phosphate (referred to as 8-quinolyl phosphate or 8QP) and trivalent lanthanide ions (Ln³⁺) has been a subject of significant study, particularly concerning the catalytic hydrolysis of the phosphate ester. Research has demonstrated that in the presence of lanthanide ions such as Lanthanum (La³⁺), Samarium (Sm³⁺), Europium (Eu³⁺), Terbium (Tb³⁺), and Erbium (Er³⁺), a [Ln·8QP]⁺ complex is formed acs.org. This complexation is a critical step in the subsequent catalytic process.

The primary outcome of this interaction is the lanthanide-catalyzed hydrolysis of the 8QP monoester, which yields 8-quinolinol and inorganic phosphate acs.org. This catalytic effect is substantial, with rate constants showing an increase of more than 10⁷-fold compared to the spontaneous hydrolysis of 8QP acs.org. The mechanism for this remarkable rate enhancement is believed to be driven by the stabilization of the leaving group (8-quinolinolate) and the metaphosphate ion intermediate by the coordinated lanthanide ion acs.org.

Table 1: Overview of Lanthanide Ion Interaction with 8-Quinolinol, phosphate

| Lanthanide Ion | Complex Formed | Observed Effect | Reported Rate Enhancement |

|---|---|---|---|

| La³⁺ | [La·8QP]⁺ | Catalysis of 8QP Hydrolysis | > 10⁷-fold |

| Sm³⁺ | [Sm·8QP]⁺ | Catalysis of 8QP Hydrolysis | > 10⁷-fold |

| Eu³⁺ | [Eu·8QP]⁺ | Catalysis of 8QP Hydrolysis | > 10⁷-fold |

| Tb³⁺ | [Tb·8QP]⁺ | Catalysis of 8QP Hydrolysis | > 10⁷-fold |

| Er³⁺ | [Er·8QP]⁺ | Catalysis of 8QP Hydrolysis | > 10⁷-fold |

Aluminum Ion Chelation Studies

The 8-quinolinol moiety is a highly effective chelator for the aluminum ion (Al³⁺) rroij.com. This chelating ability is central to various analytical methods for the determination of aluminum. Upon chelation, a stable complex is formed, which can be readily detected and quantified, often through fluorimetry nih.gov. The formation of insoluble chelate complexes with Al³⁺ is a well-documented property of 8-hydroxyquinoline and its derivatives rroij.com.

In a typical application, the chelation of aluminum by 8-hydroxyquinoline is used in a fluorescence-based method for measuring aluminum in various samples. The fluorescence intensity of the resulting metal chelate is a linear function of the aluminum concentration over a wide range nih.gov. This indicates a strong and stable interaction between the 8-quinolinol ligand and the aluminum ion. The synthesis and characterization of aluminum complexes with derivatives of 8-hydroxyquinoline have also been reported, further confirming the robust nature of this chelation researchgate.net. While these studies primarily focus on 8-hydroxyquinoline itself, the fundamental chelation mechanism via the nitrogen and deprotonated oxygen atoms is directly applicable to the 8-quinolinol portion of 8-Quinolinol, phosphate.

Spectroscopic Characterization of Metal Chelates (e.g., EPR, Absorption and Emission Spectroscopy)

The formation of metal chelates with 8-Quinolinol and its derivatives leads to significant changes in their spectroscopic properties, which are utilized for their characterization.

Absorption and Emission Spectroscopy: UV-Visible absorption spectroscopy is a key technique for studying the complexation of 8-quinolinol with metal ions. The absorption spectrum of 8-quinolinol in chloroform (B151607), for example, shows distinct peaks. Upon chelation with metal ions, these absorption bands often experience a bathochromic (red) shift bohrium.comscirp.org. For instance, chloroform solutions of 8-quinolinol chelates with tripositive Group III-B elements exhibit four distinct bands in the 229-800 nm range bohrium.com. The absorption bands for 8-hydroxyquinoline and its synthesized metal complexes are generally attributed to n→π* and π→π* electronic transitions scirp.org. The specific wavelengths of maximum absorption (λmax) can vary depending on the metal ion and the solvent used scirp.org.

One of the most notable properties of 8-quinolinol metal chelates is their fluorescence. While 8-hydroxyquinoline itself is weakly fluorescent, its chelation with metal ions can dramatically increase its fluorescence emission rroij.com. This enhancement is largely attributed to increased rigidity in the molecular structure upon complex formation rroij.com. The cadmium (Cd²⁺) chelate of 8-hydroxyquinoline-5-sulfonic acid, for example, is significantly more fluorescent than many other metal chelates of the same ligand uci.edu. The emission properties, including the quantum yield, are sensitive to the specific metal ion coordinated. For instance, novel hydroxyquinoline-containing ligands have been shown to be effective sensitizers for the near-infrared (NIR) luminescence of their Nd(III) and Yb(III) complexes researchgate.net.

Table 2: Representative UV Absorption Maxima for 8-Hydroxyquinoline (8HQ) and its Metal Complexes in Different Solvents scirp.org

| Compound | λmax [nm] (Chloroform) | λmax [nm] (Dimethyl sulfoxide) | λmax [nm] (Methanol) |

|---|---|---|---|

| 8HQ | 244, 319 | 241 | Not Reported |

| Cu(II)-8HQ | 262 | 264 | 257 |

| Co(II)-8HQ | 259 | 264 | 255 |

| Ni(II)-8HQ | 247 | 268 | 259 |

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a valuable tool for characterizing metal complexes that contain unpaired electrons, such as those of Cu(II) or Fe(III). For complexes of 8-quinolinol derivatives with Cu(II), frozen-solution EPR spectra can provide detailed information about the coordination environment of the copper ion nih.gov. The parameters derived from EPR spectra, such as g-values and hyperfine coupling constants, are sensitive to the geometry of the complex and the nature of the donor atoms. This technique has been used to study the complex speciation of Cu(II) with a 5-nitro-8-hydroxyquinoline-proline hybrid in solution, revealing the formation of various mono- and bis-ligand complexes nih.gov.

Molecular and Cellular Mechanisms of Action in Vitro Studies

Modulation of Metal Ion Homeostasis in Biological Systems (In Vitro)

8-Quinolinol (8-HQ) is a well-documented metal chelating agent, a property that underpins many of its biological activities. nih.govresearchgate.net As a small, planar, and lipophilic molecule, it can form stable complexes with a variety of divalent and trivalent metal ions. nih.govscispace.com The molecule functions as a monoprotic, bidentate ligand, utilizing its hydroxyl oxygen and pyridine (B92270) nitrogen atoms to coordinate with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). scispace.comscirp.orgmdpi.com This chelating capability is central to its mechanism of modulating metal ion homeostasis in biological systems.

In vitro studies have demonstrated that this chelation can restore metal balance in systems where metal homeostasis has been disrupted. nih.govresearchgate.net The formation of these metal-8-HQ complexes alters the physicochemical properties of both the ion and the molecule, affecting their transport across cellular membranes and their interaction with biological targets. mdpi.com

A key aspect of its mechanism is the ability to act as an ionophore, transporting metal ions across lipid membranes. Research on Mycobacterium tuberculosis has shown that 8-Quinolinol and its analogues function as copper ionophores. nih.gov This action leads to an accumulation of intracellular copper, disrupting the bacterium's metal homeostasis and inducing copper-mediated toxicity. nih.gov The antimicrobial effects of 8-Quinolinol against bacteria like E. coli are also attributed to its potent metal-binding ability, particularly the hydroxyl group at the C-8 position of the quinoline (B57606) ring. nih.gov The disruption of metal ion balance is a leading cause of cellular damage and is implicated in the mechanism of action for various therapeutic applications. nih.govresearchgate.net

| Metal Ion | Interaction Type | Observed Effect | Reference |

|---|---|---|---|

| Copper (Cu²⁺) | Chelation / Ionophore | Increased intracellular concentration in M. tuberculosis, leading to toxicity. | nih.gov |

| Zinc (Zn²⁺) | Chelation | Formation of stable complexes, affecting cellular homeostasis. | nih.govmdpi.com |

| Iron (Fe³⁺) | Chelation | Formation of stable complexes, potential disruption of iron-dependent processes. | nih.govmdpi.com |

Enzyme Inhibition Mechanisms (Cellular/Biochemical)

8-Quinolinol belongs to the quinolone class of compounds, which are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for managing DNA topology during replication, repair, and segregation. nih.gov The mechanism of inhibition by quinolones is distinct from simple catalytic inhibition. Instead of merely blocking the enzyme's active site, they act as topoisomerase poisons. nih.govwikipedia.org

This poisoning mechanism involves the stabilization of a transient intermediate state in the enzyme's catalytic cycle. wikipedia.org Quinolones trap the topoisomerase enzyme after it has cleaved the DNA strands but before it can re-ligate them, forming a stable enzyme-DNA-drug ternary complex. nih.govnih.gov This action converts the essential enzyme into a cellular poison that generates persistent single- and double-strand DNA breaks, which are ultimately lethal to the bacterium. nih.govwikipedia.org This leads to the induction of the SOS DNA repair pathway and, ultimately, cell death. nih.gov Novel bacterial topoisomerase inhibitors (NBTIs), a class that includes quinoline derivatives, bind to the enzyme-DNA complex at a site distinct from older quinolones, but also function by trapping an uncleaved DNA duplex in the active site, preventing the strand-passage step necessary for topological changes. nih.gov

Derivatives of the 8-Quinolinol scaffold have been investigated as inhibitors of enzymes central to neurobiology, specifically cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BuChE) and monoamine oxidases (MAO-A and MAO-B). nih.govrsc.org These enzymes are key targets in the study of neurodegenerative diseases. nih.gov

In vitro assays have shown that various 8-Quinolinol derivatives can inhibit both AChE and BuChE. nih.govresearchgate.net AChE and BuChE are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132); their inhibition increases acetylcholine levels, which is a therapeutic strategy for symptomatic relief in conditions like Alzheimer's disease. nih.gov Similarly, compounds derived from 8-aminoquinoline (B160924) and 5-phenoxy-8-aminoquinoline have demonstrated potent, often selective, inhibition of MAO-A and MAO-B in cell-free assays using recombinant human enzymes. nih.govnih.gov MAO enzymes are responsible for the degradation of monoamine neurotransmitters. The measurement of MAO activity in these studies is often based on detecting the conversion of the substrate kynuramine (B1673886) into the fluorescent product 4-hydroxyquinoline. mdpi.commdpi.com The ability of a single molecular scaffold to inhibit both cholinesterases and monoamine oxidases has led to the development of multi-target compounds based on the 8-Quinolinol structure. nih.govrsc.org

| Compound Class | Target Enzyme | Inhibition Potency | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-Donepezil Hybrids | Butyrylcholinesterase (BuChE) | Micromolar concentrations | researchgate.net |

| Quinoline-Sulfonamides | MAO-A | IC₅₀ = 0.59 µM (Compound a5) | rsc.org |

| Quinoline-Sulfonamides | MAO-B | IC₅₀ = 0.47 µM (Compound a12) | rsc.org |

| 5-Phenoxy-8-aminoquinolines | MAO-B | IC₅₀ = 150 nM (Compound 6) | nih.gov |

The 8-Quinolinol scaffold is a recognized inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. nih.gov These enzymes are a large superfamily of non-heme iron(II)-dependent enzymes that catalyze a wide range of oxidation reactions, including hydroxylation and demethylation of proteins and nucleic acids. nih.govjianhaidulab.com

The inhibitory mechanism of 8-Quinolinol derivatives, such as 5-carboxy-8-hydroxyquinoline (IOX1), involves a dual action at the enzyme's active site. nih.govnih.gov These inhibitors typically chelate the active site Fe(II) ion, which is essential for catalysis. nih.gov They also act as competitors of the co-substrate, 2-oxoglutarate. nih.gov Crystallographic studies have shown that 5-carboxy-8-hydroxyquinoline not only binds to the active site but can also induce the translocation of the catalytic iron ion, representing a rare mechanism of protein ligand-induced metal movement. nih.govnih.gov This broad-spectrum inhibition affects various 2OG oxygenases, including transcription factor hydroxylases and histone demethylases. nih.govnih.gov

Interactions with Cellular Components (In Vitro)

The ability of 8-Quinolinol and related quinolone compounds to inhibit DNA synthesis is a direct consequence of their interaction with the replication machinery. In vitro studies using the yeast Saccharomyces cerevisiae demonstrated that 8-hydroxyquinoline (B1678124), at a concentration of 5 µg/mL, severely inhibited premeiotic DNA replication. nih.gov

Fungal Cell Wall and Cytoplasmic Membrane Disruption

In vitro studies have elucidated that derivatives of 8-quinolinol can exert their antifungal effects by compromising the structural integrity of the fungal cell wall and cytoplasmic membrane. Research on the antifungal mechanism of action of clioquinol (B1669181), 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid against Candida spp. and dermatophytes has provided significant insights. researchgate.netnih.govscienceopen.com

One of the key findings is that these 8-hydroxyquinoline derivatives can target the fungal cell wall. nih.gov This was demonstrated through sorbitol protection assays, where an increase in the minimum inhibitory concentrations (MICs) in the presence of sorbitol indicated an effect on the cell wall. nih.gov Specifically, clioquinol was found to damage the cell wall of Candida spp. and dermatophytes. nih.gov Scanning electron microscopy (SEM) has further substantiated these findings, revealing cell wall disruptions such as shrinkage and surface roughness in fungal cells treated with 8-hydroxyquinoline derivatives. mdpi.com

In addition to targeting the cell wall, certain 8-hydroxyquinoline derivatives also disrupt the cytoplasmic membrane. The 8-hydroxy-5-quinolinesulfonic acid derivatives, for instance, have been shown to compromise the functional integrity of the cytoplasmic membrane. researchgate.netnih.govscienceopen.com This disruption leads to the leakage of intracellular components, a finding supported by studies measuring the release of UV-absorbing materials from treated fungal cells. researchgate.net The increased permeability of the cell membrane suggests irreversible damage. researchgate.net Interestingly, the mechanism of membrane disruption does not appear to involve direct binding to ergosterol, a key component of the fungal membrane. scienceopen.com

Effects on Protein Aggregation (e.g., Amyloid-β)

In the context of neurodegenerative diseases such as Alzheimer's disease, the aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark. In vitro studies have demonstrated that 8-hydroxyquinoline derivatives can effectively inhibit this protein aggregation process. These compounds have shown significant inhibitory effects against the self-induced aggregation of Aβ. nih.govnih.gov

Furthermore, the dysregulation of metal ions like copper and zinc is known to contribute to Aβ aggregation. nih.gov Derivatives of 8-hydroxyquinoline have been specifically designed to chelate these biometals, thereby inhibiting the metal-induced aggregation of Aβ. nih.govnih.gov By targeting both self-induced and metal-induced aggregation pathways, these compounds present a multi-faceted approach to potentially mitigating the formation of amyloid plaques.

Selective Biological Activities (In Vitro)

Antimicrobial Activity against Bacterial Strains (e.g., E. coli, S. aureus, Clostridium spp.)

8-Quinolinol and its derivatives have demonstrated significant in vitro antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often attributed to the compound's ability to chelate metal ions that are crucial for bacterial metabolic processes. researchgate.net

Studies have shown that 8-quinolinol exhibits a notable inhibitory effect against Clostridium difficile, Clostridium perfringens, and Escherichia coli. earticle.net Its activity against methicillin-resistant Staphylococcus aureus (MRSA) has also been documented. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values vary depending on the specific derivative and the bacterial strain being tested. For instance, certain 8-hydroxyquinoline derivatives have shown potent activity against S. aureus with MIC values as low as 1.22 μg/mL. nih.gov

The following table summarizes the in vitro antibacterial activity of various 8-hydroxyquinoline derivatives against selected bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

| 8-Quinolinol | Clostridium difficile | Significant inhibition at 0.05 mg/disk | earticle.net |

| 8-Quinolinol | Clostridium perfringens | Strong inhibition at 0.025 mg/disk | earticle.net |

| 8-Quinolinol | Escherichia coli | Weak inhibition at 0.05 mg/disk | earticle.net |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Staphylococcus aureus | Not specified | nih.gov |

| 8-hydroxyquinoline derivatives | Staphylococcus aureus | MIC = 1.22 μg/mL | nih.gov |

| 8-hydroxyquinoline derivatives | Staphylococcus epidermidis | MIC = 1.22 μg/mL | nih.gov |

| Fe(8-hq)3 | Methicillin-resistant S. aureus (MRSA) | Eradication at 4.0 μM | nih.gov |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-sensitive S. aureus (MSSA) | MIC = 2.2 µM | researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | MIC = 1.1 µM | researchgate.net |

Antifungal Activity against Fungal Species (e.g., Candida spp., Microsporum spp.)

The antifungal properties of 8-quinolinol and its derivatives have been extensively studied in vitro against various fungal species, including clinically relevant yeasts and dermatophytes. These compounds have demonstrated a broad spectrum of antifungal activity. researchgate.netscienceopen.com

Research has shown that 8-hydroxyquinoline derivatives are effective against Candida species, such as Candida albicans, and dermatophytes like Microsporum species. researchgate.netscienceopen.comtsijournals.com The mechanism of action often involves the disruption of the fungal cell wall and cytoplasmic membrane, as detailed in section 4.3.2. The antifungal efficacy, as measured by MICs, is influenced by the specific chemical structure of the derivative. For example, dihalogenated 8-hydroxyquinolines have been found to be particularly effective inhibitors of Candida auris. researchgate.net

The table below presents a summary of the in vitro antifungal activity of different 8-hydroxyquinoline derivatives against selected fungal species.

| Compound/Derivative | Fungal Species | Activity (MIC) | Reference |

| 8-hydroxyquinoline-sulfonic acid derivatives | Candida spp. | Not specified | researchgate.netnih.gov |

| 8-hydroxyquinoline derivatives | Candida albicans | >0,16 x10-3 μg/ml | tsijournals.com |

| 8-hydroxyquinoline derivatives | Aspergillus niger | >0,625 x10-3 μg/ml | tsijournals.com |

| 8-hydroxyquinoline-5-sulfonamides | Candida albicans | Protective effect in D. melanogaster model | nih.gov |

| 8-hydroxyquinoline-triazole derivative | Candida species | 0.5 - 4 µg/mL | mdpi.com |

| 8-hydroxyquinoline-triazole derivative | Fusarium solani | 0.5 - 4 µg/mL | mdpi.com |

| Dihalogenated 8-hydroxyquinolines | Candida auris | Potent inhibitors | researchgate.net |

Anticancer Activity in Cell Lines

A significant body of in vitro research has demonstrated the anticancer potential of 8-quinolinol and its derivatives across a variety of cancer cell lines. nih.govmdpi.com These compounds have been shown to induce cytotoxicity, inhibit cell proliferation, and trigger apoptosis in malignant cells.

Studies have reported the efficacy of 8-hydroxyquinoline derivatives against human cancer cell lines, including melanoma, colon cancer, and ovarian cancer. mdpi.comajol.infoacs.org For instance, a 5, 7-dihalo-8-quinolinol complex induced cytotoxicity against A2780 and OVCAR 3 ovarian cancer cells and arrested the cell cycle at the G1/G0 phase. ajol.info The anticancer activity is often enhanced by the chelation of metal ions, which can lead to the generation of reactive oxygen species and subsequent cellular damage. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of cell growth, vary depending on the specific compound and cell line.

The following table provides an overview of the in vitro anticancer activity of various 8-hydroxyquinoline derivatives.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| 8-hydroxy-5-nitroquinoline (NQ) | Human cancer cell lines | 5-10 fold lower than other congeners | nih.gov |

| V(IV)O and Cu(II) complexes of 8-HQ hydrazones | Malignant melanoma (A375) | High activity | mdpi.com |

| V(IV)O and Cu(II) complexes of 8-HQ hydrazones | Lung cancer (A549) | Moderate activity | mdpi.com |

| 5, 7-dihalo-8-quinolinol complex (DHQ) | Ovarian cancer (A2780, OVCAR 3) | Cytotoxicity in the range of 0.25 - 12 μM | ajol.info |

| 1,4-naphthoquinone with 8-hydroxyquinoline moiety | Various cancer cell lines | Increased cytotoxicity compared to parent compound | mdpi.com |

| (8-Hydroxyquinoline) Gallium(III) Complex (CP-4) | Human colon cancer (HCT116) | 1.2 ± 0.3 μM | acs.org |

| (8-Hydroxyquinoline) Gallium(III) Complex (CP-3) | Human colon cancer (HCT116) | 2.0 μM | acs.org |

| 5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol (91b1) | Esophageal squamous cell carcinoma (ESCC) cells | Comparable to cisplatin | hku.hk |

Antiviral Activities in Cell Models (e.g., Dengue virus)

In vitro studies have revealed the potential of quinoline derivatives as antiviral agents, particularly against the Dengue virus (DENV). nih.gov These compounds have been shown to inhibit viral replication in cell models.

Research on novel quinoline derivatives has demonstrated a dose-dependent inhibition of Dengue virus serotype 2. nih.govbohrium.com The antiviral mechanism appears to involve an early stage of the virus life cycle, as these compounds have been observed to reduce the intracellular production of the viral envelope glycoprotein. nih.gov This suggests that the compounds may interfere with viral entry or replication processes rather than having a direct virucidal effect. nih.gov The promising results from these cell-based models highlight the potential of the quinoline scaffold for the development of new antiviral therapies against Dengue virus. nih.govbohrium.com

Redox Chemistry and Oxidative Stress Induction (In Vitro Cellular Context)

The redox behavior of 8-Quinolinol, the active component of 8-Quinolinol, phosphate (B84403) (salt), is complex and can lead to the induction of oxidative stress within a cellular environment. This activity is closely linked to its ability to chelate metal ions and participate in redox cycling, ultimately leading to the generation of reactive oxygen species (ROS) and subsequent engagement with cellular antioxidant systems.

It is generally assumed that the toxicity of 8-quinolinol is dependent on the chelation of transition metals, which can negatively affect their availability for metalloenzymes or lead to the generation of ROS. nih.gov These ROS are formed through the reduction of molecular oxygen by the autoxidation of the redox-active metal center of the 8-quinolinol complex. nih.gov However, some studies also point to the antioxidant potential of 8-quinolinol and its derivatives. nih.gov

The interaction of 8-quinolinol with metal ions, such as iron and copper, is a critical factor in its redox activity. The formation of these metal complexes can catalyze the production of highly reactive hydroxyl radicals through Fenton-like reactions. This pro-oxidant activity can disrupt the normal redox balance within the cell, leading to oxidative damage to lipids, proteins, and DNA.

In vitro studies have demonstrated that derivatives of 8-hydroxyquinoline can protect against oxidative stress-induced cell death. nih.gov For instance, certain 2-substituted-8-hydroxyquinoline derivatives have shown protective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in bone marrow mesenchymal stem cells. nih.gov Conversely, the pro-oxidant nature of quinoline derivatives is also recognized, with some compounds being known ROS inducers. mdpi.com The generation of ROS by these compounds can be a key mechanism in their anticancer activities. mdpi.com

Mitochondrial dysfunction is a key element in oxidative stress. nih.gov Changes in the mitochondrial membrane potential are indicative of oxidative stress. nih.gov Some novel 8-hydroxyquinoline analogs have been shown to reverse mitochondrial membrane depolarization following oxidative stress. nih.gov

The following table summarizes findings from in vitro studies on the redox activity and oxidative stress induction by 8-quinolinol and its derivatives.

| Finding | Experimental System | Observed Effect | Reference |

| Pro-oxidant activity of 8-quinolinol metal complexes | Deoxyribose degradation assay | No pro-oxidative effects were observed for 8-quinolinol, either in its free form or in a complex with iron. | nih.gov |

| Antioxidant activity of 8-quinolinol | Deoxyribose degradation assay | 8-Quinolinol demonstrated strong antioxidant activity, more efficient than catechin (B1668976) and quercetin. | nih.gov |

| Protection against H₂O₂-induced oxidative stress | Rat bone marrow mesenchymal stem cells | Certain 2-vinyl-8-hydroxyquinoline derivatives protected cells against H₂O₂-induced cell death. | nih.gov |

| Reversal of mitochondrial membrane depolarization | In vitro cellular models | Novel 8-hydroxyquinoline analogs reversed mitochondrial membrane depolarization caused by oxidative stress. | nih.gov |

| ROS Generation | MDA-MB-468 and T-47D breast cancer cells | Thymoquinone, a quinone-containing compound, induced ROS generation in a concentration-dependent manner. | mdpi.com |

The cellular response to the oxidative stress induced by 8-quinolinol involves the activation of antioxidant defense mechanisms. These include enzymatic and non-enzymatic systems that work to neutralize ROS and mitigate cellular damage. Key components of this response include antioxidants like glutathione (B108866) (GSH) and enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The balance between ROS generation and the capacity of the antioxidant system determines the extent of oxidative damage.

The table below details the interaction of 8-quinolinol and its derivatives with cellular antioxidant systems based on in vitro research.

| Antioxidant System Component | Interaction with 8-Quinolinol/Derivatives | Observed Outcome | Reference |

| Glutathione (GSH) | Implicated in resistance to thymoquinone. | Resistance to the effects of the quinone-containing compound. | mdpi.com |

| NAD(P)H dehydrogenase (quinone 1) (NQO1) | Implicated in resistance to thymoquinone. | Resistance to the effects of the quinone-containing compound. | mdpi.com |

| General Antioxidant Capacity | 2-substituted-8-hydroxyquinoline derivatives were assessed for their antiradical properties. | Introduction of electron-donating groups at the 2nd position decreased antioxidant activities. | nih.gov |

Advanced Applications in Chemical Science

Analytical Chemistry Reagents and Methodologies

The 8-Quinolinol moiety is a cornerstone in analytical chemistry due to its capacity for complex formation with numerous metal ions. nih.gov This property is exploited in various analytical techniques for the recognition, separation, and quantitative investigation of cations. nih.govresearchgate.netx-mol.com Its derivatives are considered excellent reagents for a range of analytical applications. laballey.comrroij.comscispace.com

8-Quinolinol is a well-established precipitating reagent in gravimetric analysis, a method that relies on the measurement of mass to determine the quantity of an analyte. uoanbar.edu.iquomustansiriyah.edu.iq It forms sparingly soluble, stable chelate complexes with many metal ions, which can be precipitated from solution, dried, and weighed. rroij.comuoanbar.edu.iq The selectivity of the precipitation can often be controlled by adjusting the pH of the solution, as the chelation reaction is pH-dependent. uoanbar.edu.iq This allows for the separation and quantification of specific metals from a mixture. For instance, aluminum can be quantitatively precipitated from an acid solution, enabling its separation from beryllium and magnesium. nist.gov

The compound is also extensively used in solvent extraction techniques to separate metal ions. rroij.comscispace.com The metal-oxine complexes are typically insoluble in water but can be extracted into an organic solvent. researchgate.net Studies have investigated the extraction of 8-hydroxyquinoline (B1678124) using solvents like tributylphosphate (TBP) in kerosene, showing a high dependency on the pH of the aqueous phase. researchgate.net Derivatives of 8-hydroxyquinoline have also been explored for the extraction of rare-earth ions into ionic liquids. researchgate.net

| Metal Ion Analyte | Precipitate Formed | Form Weighed |

|---|---|---|

| Aluminum (Al³⁺) | Al(C₉H₆ON)₃ | Al(C₉H₆ON)₃ uomustansiriyah.edu.iq |

| Magnesium (Mg²⁺) | Mg(C₉H₆ON)₂ | Mg(C₉H₆ON)₂ uoanbar.edu.iq |

| Manganese (Mn²⁺) | Mn(C₉H₆ON)₂·2H₂O | Mn(C₉H₆ON)₂ ias.ac.in |

8-Quinolinol and its derivatives are fundamental building blocks for the development of novel fluorescent chemosensors. nih.govresearchgate.net The parent 8-Quinolinol molecule is weakly fluorescent; however, upon chelation with metal ions, its fluorescence emission is often greatly enhanced. scispace.com This phenomenon, attributed to increased molecular rigidity and changes in electronic transitions upon complexation, is the basis for its use in sensing applications. scispace.comcore.ac.uk

These chemosensors are highly sensitive and selective for a variety of metal ions, including transition metals and alkaline earth metals. nih.govresearchgate.netx-mol.com Researchers have developed 8-HQ-based sensors for the detection of ions such as Zn²⁺, Al³⁺, Hg²⁺, and Cu²⁺. rroij.comscispace.comcore.ac.uk The binding event is transduced into a measurable optical signal, often a distinct color change or a significant increase in fluorescence intensity. nih.govresearchgate.netx-mol.com Beyond metal cations, these systems have also been adapted to detect anions such as fluoride (B91410) (F⁻) and cyanide (CN⁻). nih.govresearchgate.netx-mol.com

| Target Ion | General Observation | References |

|---|---|---|

| Zinc (Zn²⁺) | Fluorescence enhancement | rroij.comscispace.comsemanticscholar.org |

| Aluminum (Al³⁺) | Fluorescence enhancement | rroij.comscispace.com |

| Mercury (Hg²⁺) | Prominent fluorescence enhancement | core.ac.uk |

| Copper (Cu²⁺) | Prominent fluorescence enhancement | core.ac.uk |

| Anions (F⁻, CN⁻) | Changes in optical properties | nih.govresearchgate.netx-mol.com |

The strong chelating ability of 8-Quinolinol is particularly valuable for the analysis of metals at trace concentrations. It is used in preconcentration steps, where it selectively binds to target metal ions in a large sample volume, allowing them to be separated from the matrix and concentrated for more accurate measurement. science.gov

A notable application is the determination of trace heavy metals in complex matrices like seawater. researchgate.net A method involving solid-phase extraction (SPE) utilizes 8-Quinolinol to chelate with trace heavy metal ions. The resulting chelate compounds are enriched on an SPE column, then eluted and quantified using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). researchgate.net This procedure effectively separates the analytes from the high-salinity matrix, which would otherwise interfere with the analysis, enabling reliable quantification of metals such as chromium, cadmium, lead, copper, zinc, and nickel. researchgate.net

Materials Science and Engineering

In materials science, 8-Quinolinol derivatives are prized for their coordination and photophysical properties. researchgate.net The metal complexes of 8-Quinolinol, known as metaloquinolates, are key components in the fabrication of advanced materials for optoelectronic applications. scirp.org

Metaloquinolates, particularly Tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as emissive and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). wikipedia.orgnih.govscirp.org The high thermal stability and electroluminescence quantum yield of these complexes make them ideal for this purpose. nih.gov In an OLED device, the Alq3 layer is responsible for emitting light when electrons and holes recombine within it. The luminescence properties can be tuned by modifying the substituents on the quinoline (B57606) ring. wikipedia.org

Complexes with other metals, such as zinc (e.g., Znq₂), are also investigated to improve the luminescent properties and efficiency of OLEDs. nih.gov The versatility and performance of 8-Quinolinol-based materials have made them a staple in the development of displays, lighting, and other optoelectronic devices. researchgate.netmdpi.com

The 8-Quinolinol framework is an ideal building block in metallosupramolecular chemistry. nih.govresearchgate.net Its ability to coordinate with metal ions and engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, facilitates the construction of complex, self-assembled supramolecular structures. researchgate.netmdpi.com These ordered aggregates can form the basis for new supramolecular sensors and functional materials. researchgate.net

By modifying the 8-Quinolinol structure with different substituents, chemists can design molecules that self-assemble into specific architectures upon metal coordination. mdpi.com These organized systems can exhibit unique photophysical properties different from their individual components, leading to applications in differential sensing and the creation of responsive materials. tamu.eduutexas.edu The study of these self-assembled aggregates is a growing area of research, with potential applications in molecular recognition and advanced sensing technologies. researchgate.netharvard.edu

Incorporation into Electrospun Materials and Coatings (e.g., Hydrotalcite)

The integration of 8-Quinolinol and its derivatives into advanced materials through electrospinning and as part of functional coatings represents a significant area of research. These methods leverage the compound's inherent biological and chemical properties to create materials with enhanced functionalities.

Electrospinning is a technique used to produce polymer fibers with diameters ranging from nanometers to a few micrometers. This method is advantageous for creating materials with high surface-area-to-volume ratios, making them suitable for various applications, including in the biomedical field. mdpi.com Researchers have successfully incorporated 8-hydroxyquinoline derivatives into electrospun fibrous materials. mdpi.comnih.gov For instance, novel fibrous materials based on poly(vinyl alcohol) (PVA) and chitosan (B1678972) have been fabricated containing 8-hydroxyquinoline-5-sulfonic acid. nih.gov Similarly, derivatives like 5-nitro-8-hydroxyquinoline and 5-amino-8-hydroxyquinoline have been loaded into fibrous mats made from polymers such as cellulose (B213188) acetate, polyvinylpyrrolidone (B124986) (PVP), and carboxymethyl cellulose. mdpi.commdpi.com These materials have demonstrated strong antimicrobial and, in some cases, anticancer activities, highlighting the potential of embedding 8-Quinolinol compounds into polymer matrices to impart biological functionality. mdpi.commdpi.com

In the realm of protective coatings, 8-Quinolinol is utilized for its corrosion-inhibiting properties, particularly in coatings for reactive metals like magnesium alloys. researchgate.net A notable application involves its intercalation into hydrotalcite-like (HT) layered double hydroxide (B78521) (LDH) coatings. researchgate.net These coatings provide a barrier against corrosion, and the inclusion of 8-Quinolinol (8Q) enhances this protection through a "self-healing" mechanism. researchgate.net The 8Q molecules are stored within the hydrotalcite layers and can be released in response to corrosive stimuli. This release allows the 8Q to chelate with metal ions and form a protective complex, effectively sealing defects in the coating. researchgate.net Research has shown that intercalating 8Q into MgAl-based hydrotalcite significantly improves corrosion resistance. researchgate.net The resulting composite coatings can also introduce hydrophobicity, further protecting the underlying metal from moisture. researchgate.net

Below is a table summarizing research findings on materials incorporating 8-Quinolinol derivatives.

| Base Material | 8-Quinolinol Derivative | Fabrication Method | Observed Properties/Applications | Citation |

|---|---|---|---|---|

| Poly(vinyl alcohol)/Chitosan | 8-hydroxyquinoline-5-sulfonic acid | Electrospinning | Antibacterial, antifungal, antitumor activity | nih.gov |

| Cellulose Acetate, PVP, PVA | 5-nitro-8-hydroxyquinoline | Electrospinning/Electrospraying | Antioxidant, antimicrobial, anticancer activities | mdpi.com |

| MgAl-based Hydrotalcite | 8-quinolinol (8Q) | Intercalation/Coating | Enhanced corrosion resistance, self-healing performance | researchgate.net |

| Poly(vinyl alcohol)/Carboxymethyl Cellulose | 5-amino-8-hydroxyquinoline | Electrospinning | Antibacterial, antifungal, anticancer properties | mdpi.com |

Role in Crop Protection (Mechanistic Aspects)

8-Quinolinol and its salts, including the phosphate (B84403) form, are utilized in agriculture for crop protection as both a fungicide and a bactericide. usda.govpan-europe.info Its efficacy stems from its distinct chemical properties, primarily its function as a potent chelating agent. herts.ac.ukchemicalbook.com This allows it to interfere with essential metabolic processes in pathogenic microorganisms.

Systemic Fungicide Mechanisms

As a systemic fungicide, 8-Quinolinol is absorbed and redistributed within the plant's vascular system, primarily through the xylem vessels. wikipedia.org This mode of action allows it to protect the plant from the inside against fungal pathogens that cause diseases like vascular wilts. usda.govwikipedia.org

The primary mechanism of its fungicidal action is the chelation of essential metal ions. herts.ac.uk Fungi, like all living organisms, require trace amounts of metal ions such as copper, iron, and zinc as cofactors for various enzymes that are critical for their metabolic activities, including respiration and growth. herts.ac.uk 8-Quinolinol is a strong chelating agent that binds to these metal ions, forming stable complexes. chemicalbook.com This sequestration effectively deprives the fungal cells of these vital micronutrients. herts.ac.uk By disrupting the availability of these metal ions, 8-Quinolinol inhibits the function of numerous metalloenzymes, leading to a breakdown in metabolic pathways and ultimately causing the death of the fungal pathogen. herts.ac.uk This systemic and preventative action makes it an effective tool for managing fungal diseases in various crops. herts.ac.uk

Bactericidal Activity in Plant Pathogen Models

The bactericidal activity of 8-Quinolinol against plant pathogens also relies heavily on its chelating ability, functioning through a similar mechanism to its fungicidal action. usda.govchemicalbook.com By binding to essential metal ions, it disrupts bacterial enzyme systems. chemicalbook.com This compound and its derivatives have demonstrated a broad spectrum of activity against numerous agricultural pathogenic bacteria. nih.gov

Research has shown that 8-Quinolinol derivatives exhibit significant inhibitory effects against a range of plant pathogenic bacteria. nih.gov For example, studies have documented its effectiveness against species such as Pseudomonas solanacearum, Xanthomonas oryzae pv. oryzae, and Acidovorax avenae subsp. citrulli. nih.gov In some cases, the activity of these derivatives was found to be higher than that of conventional antibiotics like streptomycin (B1217042) sulfate. nih.gov The ability to kill bacteria, rather than merely inhibiting their growth, is a desirable trait for agricultural bactericides as it helps to eliminate the infection and reduce the likelihood of resistance development. mdpi.com

The table below details the observed bactericidal activity of an 8-Quinolinol derivative against specific plant pathogens.

| Pathogen | Type of Pathogen | Disease Caused (Example) | Observed Activity | Citation |

|---|---|---|---|---|

| Acidovorax avenae subsp. citrulli | Gram-negative bacterium | Bacterial fruit blotch of watermelon | Inhibitory effects observed, higher than control | nih.gov |

| Pseudomonas solanacearum | Gram-negative bacterium | Bacterial wilt in tomatoes, potatoes | Inhibitory effects observed, higher than control | nih.gov |

| Xanthomonas oryzae pv. oryzae | Gram-negative bacterium | Bacterial blight of rice | Inhibitory effects observed, higher than control | nih.gov |

| Xanthomonas oryzae pv. oryzicola | Gram-negative bacterium | Bacterial leaf streak of rice | Inhibitory effects observed, higher than control | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, geometry, and energy, which are crucial for understanding chemical reactivity and spectroscopic properties. acs.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. scirp.orghust.edu.vn Studies on 8-hydroxyquinoline (B1678124) (8-HQ), the core component of 8-Quinolinol, phosphate (B84403), and its derivatives have utilized DFT to elucidate key electronic characteristics. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic behavior. researchgate.netresearchgate.net

Key electronic properties are often described by the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. scirp.org For 8-hydroxyquinoline, the HOMO-LUMO energy gap has been theoretically calculated to be approximately 4.52 eV, indicating significant stability. researchgate.net

DFT calculations also allow for the determination of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. MEP surfaces identify electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, respectively. mdpi.com Additionally, Mulliken atomic charges, derived from DFT, quantify the partial charge on each atom, offering insights into intermolecular charge transfer processes. researchgate.net

Table 1: Calculated Electronic Properties of 8-Hydroxyquinoline (8-HQ) using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | --- | Electron-donating ability |

| LUMO Energy | --- | Electron-accepting ability |

| HOMO-LUMO Energy Gap | 4.52 eV researchgate.net | Chemical reactivity and stability |

Note: Specific energy values for HOMO, LUMO, and dipole moment can vary depending on the specific DFT functional and basis set used in the calculation.

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. The hydrolysis of phosphate esters, including 8-Quinolyl phosphate, is a reaction of significant biological and chemical interest.

Studies on the solvolysis of 8-quinolyl phosphate have identified the reactive species as the neutral zwitterion and the monoionic form. rsc.org The hydrolysis of phosphotriesters often proceeds through an associative SN2-like mechanism, which can be modeled computationally to analyze the transition state structure. nih.gov These calculations can determine the geometry of the transition state, where bonds are partially formed and broken, and the associated energy barrier.

For similar phospholipid hydrolysis reactions catalyzed by enzymes, quantum mechanics/molecular mechanics (QM/MM) methods are employed. nih.govuantwerpen.be These hybrid methods treat the reacting species with high-level quantum mechanics while the surrounding enzyme and solvent are modeled with more computationally efficient molecular mechanics. This approach allows for the characterization of the reaction pathway, including the transition state, within the complex environment of an enzyme's active site. nih.gov The analysis of the transition state can reveal key interactions, such as the role of metal cofactors or specific amino acid residues in stabilizing the transition state and catalyzing the reaction. rsc.orgnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as 8-Quinolinol, phosphate, interacts with a target receptor, typically a protein or enzyme. These methods are crucial in drug discovery and for understanding biological mechanisms.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity. nih.gov For derivatives of 8-hydroxyquinoline, docking studies have been performed to investigate their binding modes with various enzymes, including those relevant to cancer and bacterial infections. mdpi.comresearch-nexus.net

Following docking, molecular dynamics (MD) simulations can be used to refine the predicted binding pose and provide a more accurate estimation of the binding free energy. researchgate.net MD simulations model the movement of atoms over time, providing insights into the stability of the ligand-receptor complex and the specific interactions that hold them together. Methods like the Linear Interaction Energy (LIE) can be applied to MD simulation trajectories to calculate binding affinities with improved accuracy, although challenges remain for targets with large, flexible binding sites. nih.gov The root-mean-square error (RMSE) between calculated and experimental binding affinities is a common metric for the accuracy of these predictions. nih.gov

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For 8-hydroxyquinoline, computational studies have analyzed the conformations of its supramolecular synthons, which are key structural motifs in its crystal packing. rsc.org

A common synthon is a hydrogen-bonded dimer, which can exist in either a twisted or a co-planar conformation. DFT calculations have shown that the twisted conformation represents an energy minimum, while the planar geometry is a transition state. rsc.org Despite significant geometric differences, the energy difference between these two conformations is small (approximately 1.0 kcal mol−1). This small energy difference suggests that other intermolecular forces play a defining role in the relative stability of different crystal polymorphs. rsc.org Understanding the conformational preferences and the stability of different forms is crucial for predicting the solid-state properties of the compound. nist.gov

Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

Computational analysis is essential for identifying and characterizing the non-covalent intermolecular interactions that govern the structure and properties of 8-Quinolinol, phosphate in both solid and solution phases. These interactions include hydrogen bonds, π-π stacking, and van der Waals forces.

The 8-hydroxyquinoline moiety is capable of forming strong intermolecular hydrogen bonds via its hydroxyl group. mdpi.com Computational studies can predict the geometry and strength of these bonds. In the crystal structure of some 8-hydroxyquinoline complexes, intramolecular hydrogen bonds have also been identified, which can stabilize the molecular conformation. nih.gov

Furthermore, the aromatic quinoline (B57606) ring system can participate in π-π stacking interactions. These interactions are important in the stabilization of crystal structures and in the binding of the molecule to biological targets like enzymes and DNA. rsc.org Computational models can evaluate the geometry and energetic contribution of these stacking interactions, providing a detailed picture of the forces that dictate molecular recognition and self-assembly.

Table 2: Key Compound Names

| Compound Name |

|---|

| 8-Quinolinol, phosphate (salt) |

| 8-Quinolyl Phosphate |

Correlation of Theoretical Data with Experimental Observations

In the scientific exploration of "8-Quinolinol, phosphate (salt)," computational and theoretical methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental techniques. These computational approaches provide a microscopic understanding of the molecular structure, vibrational modes, and electronic properties, which can be correlated with data from experimental observations such as X-ray crystallography, infrared (IR) and Raman spectroscopy, and UV-visible spectroscopy. While direct computational studies on the phosphate salt of 8-quinolinol are not extensively documented in publicly available literature, a significant body of research on the parent molecule, 8-hydroxyquinoline (8-HQ), and its derivatives offers a robust framework for understanding these correlations. The principles and methodologies applied to 8-HQ are directly relevant to its phosphate salt, as the fundamental quinoline structure governs many of its spectral features.

Research on 8-hydroxyquinoline and its derivatives consistently demonstrates a strong agreement between theoretical calculations and experimental findings. nih.govresearchgate.net DFT calculations, often employing the B3LYP functional with basis sets such as 6-31G* or 6-311G, have been successful in predicting molecular geometries that closely match those determined by X-ray diffraction. nih.gov Furthermore, these computational models allow for the detailed assignment of vibrational spectra, where calculated frequencies show a good correlation with experimental IR and Raman data. nih.govresearchgate.net Similarly, theoretical calculations of electronic transitions have been shown to align well with experimental UV-visible absorption spectra, aiding in the interpretation of the electronic structure and properties of these molecules. mdpi.com

Vibrational Spectra Analysis